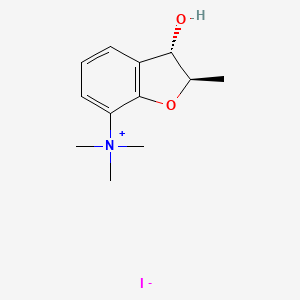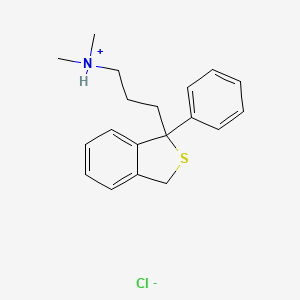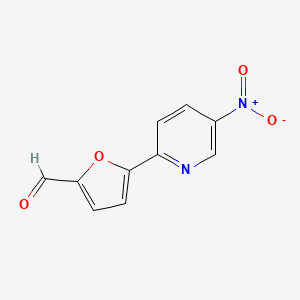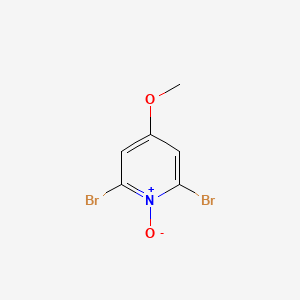
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide is a chemical compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide typically involves multiple steps. The process begins with the preparation of the benzofuran core, followed by the introduction of the hydroxy and methyl groups. The final step involves the quaternization of the ammonium group with iodide.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure the efficient formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (Z)-, iodide
- Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, chloride
- Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, bromide
Uniqueness
What sets Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethyl-, (E)-, iodide apart from similar compounds is its specific configuration and the presence of the iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
31509-25-8 |
|---|---|
Fórmula molecular |
C12H18INO2 |
Peso molecular |
335.18 g/mol |
Nombre IUPAC |
[(2R,3S)-3-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl]-trimethylazanium;iodide |
InChI |
InChI=1S/C12H18NO2.HI/c1-8-11(14)9-6-5-7-10(12(9)15-8)13(2,3)4;/h5-8,11,14H,1-4H3;1H/q+1;/p-1/t8-,11-;/m1./s1 |
Clave InChI |
DSMHEOTTYPTFBH-JHQAJZDGSA-M |
SMILES isomérico |
C[C@@H]1[C@H](C2=C(O1)C(=CC=C2)[N+](C)(C)C)O.[I-] |
SMILES canónico |
CC1C(C2=C(O1)C(=CC=C2)[N+](C)(C)C)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)



